

A Technical Guide to Fmoc-D-isoleucine: Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-D-isoleucine	
Cat. No.:	B2791465	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-isoleucine is a critical building block in modern peptide chemistry, particularly for the synthesis of peptide-based therapeutics and research tools.[1] As a non-natural D-amino acid derivative, its incorporation into peptide chains can significantly enhance metabolic stability, modify receptor binding affinity, and control peptide conformation.[2] The N-α-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fundamental to the strategy of Solid-Phase Peptide Synthesis (SPPS), allowing for iterative, controlled elongation of the peptide chain under mild, base-labile deprotection conditions.[2][3] This guide provides an in-depth overview of purchasing options for **Fmoc-D-isoleucine** and a detailed protocol for its application in SPPS.

Supplier and Purchasing Options

Sourcing high-quality **Fmoc-D-isoleucine** is the foundational step for successful peptide synthesis. The compound is identified by its CAS Number: 143688-83-9.[4] A variety of chemical suppliers offer this reagent at different purity grades and quantities. When selecting a supplier, researchers should consider not only the price but also the purity, the availability of quality analysis reports (e.g., COA, HPLC, MS), and shipping conditions. Most suppliers recommend storage at 2-8°C or -20°C for long-term stability.

Below is a summary of purchasing options from several recognized suppliers. Prices are subject to change and may not include shipping or handling fees.

Supplier	Catalog Number (Example)	Purity	Available Quantities
Chem-Impex	03448	>98.5% (Chiral HPLC)	250mg, 1g, 5g, 25g, 100g
Thermo Fisher Scientific	MT21040CV (via Chem-Impex)	Not specified	1g
Apollo Scientific	BIBA1019	98%	250mg, 1g, 5g
Santa Cruz Biotechnology	sc-224424	≥96%	Inquire for sizes
MedChemExpress	HY-W011851	Not specified	Inquire for sizes
US Biological	F5103-12	Highly Purified	100mg, 250mg, 500mg, 1g, 2g
ChemScene	CS-W011851	≥95%	Inquire for sizes
Aapptec	AFI201	Not specified	Inquire for sizes

Experimental Protocol: Incorporation of Fmoc-D-isoleucine via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of a single **Fmoc-D-isoleucine** residue onto a growing peptide chain anchored to a solid support (e.g., Rink Amide or Wang resin). This process is cyclical and is repeated for each amino acid in the desired sequence.

Materials:

- Peptide synthesis vessel (e.g., fritted glass reactor or polypropylene syringe)
- Solid support resin (e.g., Rink Amide resin for C-terminal amides) with the N-terminal Fmoc group removed.

• Fmoc-D-isoleucine

- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
- Deprotection Solution: 20% piperidine in DMF (v/v)
- Coupling Reagents:
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
 - N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
- Washing Solvents: DMF, DCM, Isopropanol
- Inert gas (Nitrogen or Argon)

Methodology (Single Coupling Cycle):

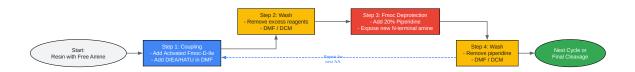
- Resin Swelling:
 - Place the resin in the synthesis vessel.
 - \circ Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) to swell and prepare it for the reaction.
- Fmoc Deprotection:
 - Add the deprotection solution (20% piperidine in DMF) to the resin.
 - Agitate the mixture at room temperature for an initial 3 minutes. Drain the vessel.
 - Add a fresh portion of the deprotection solution and continue agitation for 15-20 minutes to ensure complete removal of the Fmoc group.
 - o Drain the solution from the vessel.
 - Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

 Optional: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.

Amino Acid Coupling:

- In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-D-isoleucine (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents, ~0.39 mmol) in DMF.
- Add DIEA (8 equivalents, ~0.8 mmol) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
- Add the activated Fmoc-D-isoleucine solution to the deprotected resin in the synthesis vessel.
- Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.
- Drain the coupling solution from the vessel.

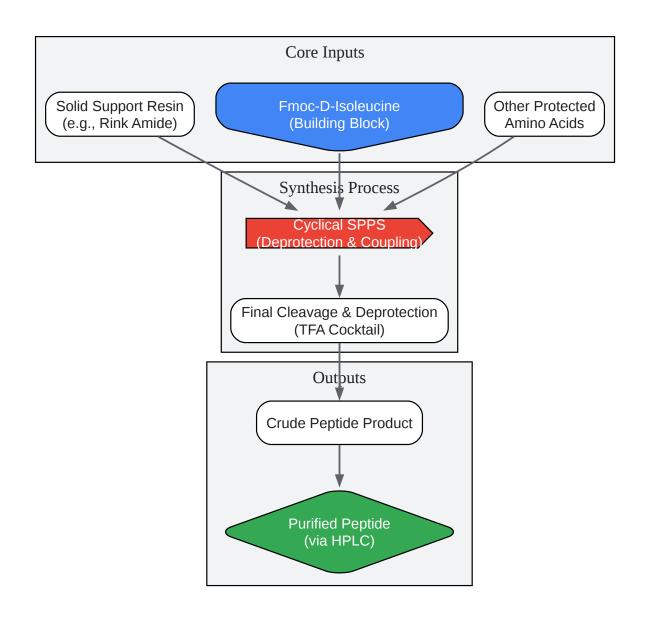
Final Washing:


- \circ Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and Isopropanol (3 x 1 min).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.
- Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

This cycle is repeated until the peptide sequence is fully assembled. The final step involves cleavage from the resin and removal of side-chain protecting groups, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA).

Visualizations

The following diagrams illustrate key workflows and relationships in the application of **Fmoc-D-isoleucine**.



Click to download full resolution via product page

Caption: Experimental workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Click to download full resolution via product page

Caption: Logical relationship from starting materials to final purified peptide product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Creative Peptides [creative-peptides.com]
- 4. omizzur.com [omizzur.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-D-isoleucine: Sourcing and Application in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2791465#fmoc-d-isoleucine-supplier-and-purchasing-options]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com